N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(2,4-Difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic organic compound featuring a thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethanediamide linker connecting to a 2,4-difluorophenyl moiety. Its molecular formula is C20H17F2N3O2S, with a molecular weight of 409.4 g/mol . The ethanediamide bridge enhances structural rigidity, while fluorinated aromatic groups improve metabolic stability and membrane permeability .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-12-3-1-2-11(8-12)19-24-14(10-28-19)6-7-23-17(26)18(27)25-16-5-4-13(21)9-15(16)22/h1-5,8-10H,6-7H2,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQKYVKIIRLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the thiazole ring contribute to its ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition, receptor activation, or signal transduction.
Comparison with Similar Compounds
G571-0262 (N'-(3-Fluoro-4-Methylphenyl)-N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}ethanediamide)
- Key Differences : The terminal aromatic group is a 3-fluoro-4-methylphenyl instead of 2,4-difluorophenyl.
- The absence of a second fluorine at the para position could reduce electronic effects on hydrogen bonding .
- Synthesis : Both compounds likely share a common intermediate (2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamine), with divergent amidation steps using substituted phenyl isocyanates or carboxylic acid derivatives .
N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide (G573-0078)
- Key Differences : Replaces the ethanediamide linker with a sulfonamide group attached to a 2,4-dimethylphenyl ring.
- Impact: Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to amides, which may influence target selectivity.
| Compound | Molecular Formula | Substituent (R) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C20H17F2N3O2S | 2,4-Difluorophenyl | 409.4 | Ethanediamide, Thiazole |
| G571-0262 | C20H17F2N3O2S | 3-Fluoro-4-methylphenyl | 409.4 | Ethanediamide, Thiazole |
| G573-0078 | C19H19FN2O2S2 | 2,4-Dimethylphenyl | 390.5 | Sulfonamide, Thiazole |
Thiazole-Containing Compounds with Varied Linkers
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
- Key Differences : Uses an acetamide linker instead of ethanediamide and lacks fluorination.
- Impact: The dichlorophenyl group increases hydrophobicity, while the simpler acetamide linker reduces conformational stability.
FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea)
- Key Differences : Incorporates a benzimidazole-thiazole hybrid scaffold with a urea linker.
- This structural complexity may improve target engagement but reduce synthetic accessibility .
Triazole Derivatives with Fluorinated Aromatic Groups
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones () share the 2,4-difluorophenyl group but replace the thiazole with a triazole-thione core.
- Impact : Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), which may affect redox stability and binding kinetics. The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiazole in the target compound .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than FTBU-1 or triazole derivatives due to fewer steps and milder reaction conditions (e.g., amidation vs. multi-step cyclization) .
- Bioactivity : Fluorinated thiazoles are associated with kinase inhibition and antimicrobial activity. The 2,4-difluorophenyl group in the target compound may enhance selectivity for fluorine-sensitive targets like bacterial enzymes or cancer-related kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
